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A Head-to-Head Look at Two Investigational Oral Therapies for Autoimmune Diseases

In the landscape of oral therapies for autoimmune diseases, the modulation of the Retinoic acid

receptor-related orphan receptor gamma t (RORγt) has been a key focus for drug developers.

RORγt is a master regulator of Th17 cell differentiation and the production of pro-inflammatory

cytokines such as IL-17.[1][2] This guide provides a comparative analysis of two such RORγt

modulators, BMS-986251 developed by Bristol Myers Squibb and BI 730357 from Boehringer

Ingelheim. Both compounds reached clinical investigation but were ultimately discontinued.

This analysis is intended for researchers, scientists, and drug development professionals to

provide insights into the challenges and learnings from these programs.

Mechanism of Action: Targeting the Master
Regulator of Th17 Cells
Both BMS-986251 and BI 730357 are small molecule inhibitors of RORγt.[2][3] BMS-986251
functions as an inverse agonist, a molecule that binds to the same receptor as an agonist but

induces an opposite pharmacological response.[3] BI 730357 is described as an antagonist,

which blocks the receptor from being activated by agonists. The primary therapeutic goal of
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both molecules was to inhibit the RORγt-mediated transcription of genes encoding pro-

inflammatory cytokines, most notably IL-17A and IL-17F, which are central to the pathogenesis

of various autoimmune diseases, including psoriasis.

Below is a diagram illustrating the targeted signaling pathway.
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Figure 1: Simplified signaling pathway of RORγt inhibition.

Comparative Efficacy and Potency

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b10860199/docs?utm_src=pdf-body-img#comparative-analysis-of-ror-t-modulators-bms-986251-and-bi-730357
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Both molecules demonstrated potent inhibition of the RORγt pathway in preclinical studies.

However, their profiles in terms of potency and clinical efficacy showed notable differences.

Parameter BMS-986251 BI 730357 Reference

Target RORγt RORγt

Mechanism Inverse Agonist Antagonist

RORγt GAL4 Assay

(EC50)
12 nM Not Reported

Human Whole Blood

IL-17 Inhibition

(IC50/EC50)

24 nM (EC50) 140 nM (IC50)

Human PBMC IL-22

Inhibition (IC50)
Not Reported 43 nM

Clinical Indication

Studied
Psoriasis Psoriasis

Phase of

Development

Discontinued (Phase

1/2)

Discontinued (Phase

2)

Reason for

Discontinuation

Safety signals (thymic

lymphomas in

preclinical study)

Limited efficacy and

non-human

carcinogenicity study

findings

Preclinical and Clinical Findings
BMS-986251
BMS-986251 showed high potency and selectivity in in vitro assays. It was effective in

preclinical mouse models of psoriasis, including the imiquimod-induced and IL-23-induced skin

inflammation models, where it demonstrated a dose-dependent reduction in skin thickening. A

Phase 1/2 clinical trial (NCT03329885) was initiated in healthy subjects and patients with

moderate-to-severe psoriasis. However, the development was terminated due to safety
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concerns arising from a preclinical carcinogenicity study that showed an increased incidence of

thymic lymphomas in mice.

BI 730357
BI 730357 also demonstrated potent inhibition of IL-17 and IL-22 production in human cells. In

a Phase II clinical trial (NCT03635099) in patients with moderate-to-severe plaque psoriasis, BI

730357 showed a dose-dependent improvement in psoriasis symptoms. The highest efficacy

was observed at a dose of 200 mg once daily, with 30% of patients achieving a 75% reduction

in the Psoriasis Area and Severity Index (PASI 75) at 12 weeks, compared to 0% in the placebo

group. Despite this, the long-term extension trial was discontinued due to limited efficacy and

concerns from a non-human carcinogenicity study.

Experimental Protocols
RORγt GAL4 Reporter Assay (for BMS-986251)
This assay is designed to measure the ability of a compound to inhibit the transcriptional

activity of RORγt.
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Figure 2: Workflow for the RORγt GAL4 reporter assay.

Methodology:

Cell Line: Jurkat cells are commonly used as they are a human T-lymphocyte cell line.

Transfection: Cells are co-transfected with two plasmids:

One expressing a fusion protein of the RORγt ligand-binding domain (LBD) and the GAL4

DNA-binding domain (DBD).

A second plasmid containing a luciferase reporter gene under the control of a GAL4

upstream activating sequence (UAS).
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Compound Incubation: Transfected cells are incubated with varying concentrations of the

test compound (e.g., BMS-986251).

Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is

measured using a luminometer.

Data Analysis: The EC50 value is calculated, representing the concentration of the

compound that causes a 50% reduction in luciferase activity.

Human Whole Blood IL-17 Inhibition Assay
This ex vivo assay assesses the ability of a compound to inhibit cytokine production in a more

physiologically relevant matrix.

Methodology:

Blood Collection: Freshly drawn human whole blood is collected from healthy donors.

Compound Pre-incubation: The blood is pre-incubated with different concentrations of the

test compound (BMS-986251 or BI 730357).

Stimulation: The blood is then stimulated with a cocktail of agents (e.g., anti-CD3/anti-CD28

antibodies or phorbol 12-myristate 13-acetate (PMA)/ionomycin) to induce T-cell activation

and cytokine production.

Incubation: The stimulated blood is incubated for a defined period (e.g., 24-48 hours).

Cytokine Measurement: Plasma is separated, and the concentration of IL-17 is measured

using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay platforms.

Data Analysis: The IC50 value is determined, which is the concentration of the compound

that inhibits IL-17 production by 50%.

Summary and Outlook
The development of both BMS-986251 and BI 730357 highlights the significant challenges in

targeting the RORγt pathway. While both compounds demonstrated potent in vitro activity and
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some evidence of clinical efficacy, their development was halted due to safety concerns and

limited clinical benefit, respectively.

The case of BMS-986251 underscores the critical importance of thorough preclinical safety

assessment, as the on-target effect of RORγt inhibition in the thymus may have contributed to

the observed toxicity. For BI 730357, the modest efficacy, even at high doses, suggests that

targeting RORγt alone may not be sufficient to achieve the level of disease control offered by

biologic therapies targeting IL-17 or IL-23 directly.

These findings provide valuable lessons for the future development of RORγt modulators.

Future efforts may need to focus on developing molecules with different safety profiles,

potentially through greater selectivity or by exploring alternative binding modes. Furthermore,

combination therapies or targeting patient populations with specific molecular drivers of

disease may be necessary to unlock the full therapeutic potential of RORγt inhibition. The data

from these discontinued programs remain a valuable resource for the scientific community in

the ongoing quest for safe and effective oral treatments for autoimmune diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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